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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for BAY1163877
(rogaratinib), a potent and selective pan-FGFR inhibitor, with other notable FGFR inhibitors

such as infigratinib, pemigatinib, and erdafitinib. The information is intended to offer an

objective overview of their performance based on available experimental data to aid in

research and drug development decisions.

Introduction to BAY1163877 (Rogaratinib)
BAY1163877, also known as rogaratinib, is an orally bioavailable small molecule inhibitor that

potently and selectively targets fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2]

[3][4][5] Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell

proliferation, survival, and angiogenesis. Rogaratinib has demonstrated broad anti-tumor

activity in preclinical models of lung, breast, colon, and bladder cancer, particularly in tumors

with FGFR overexpression.[1][2][4][6] Its mechanism of action involves the inhibition of FGFR

kinase activity, which in turn blocks downstream signaling pathways, most notably the

RAS/MAPK/ERK and PI3K/AKT pathways.[3]

Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for rogaratinib and

selected alternative FGFR inhibitors. It is important to note that the data presented is compiled

from various studies, and direct head-to-head comparisons under identical experimental
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conditions are limited. Therefore, these values should be interpreted with consideration of the

potential for inter-study variability.

In Vitro Kinase Inhibitory Activity
Compound

FGFR1 IC50
(nM)

FGFR2 IC50
(nM)

FGFR3 IC50
(nM)

FGFR4 IC50
(nM)

Reference(s
)

BAY1163877

(Rogaratinib)
1.8 <1 9.2 1.2 [1][7][8]

Infigratinib

(BGJ398)
1.1 1.0 2.0 61 [9][10]

Pemigatinib

(INCB054828

)

0.4 0.5 1.0 30
[4][11][12][13]

[14][15]

Erdafitinib

(JNJ-

42756493)

1.2 2.5 3.0 5.7 [3][16]

In Vitro Anti-proliferative Activity in Cancer Cell Lines
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Cell Line
Cancer
Type

BAY1163
877
(Rogarati
nib) IC50
(nM)

Infigratini
b IC50
(nM)

Pemigati
nib IC50
(nM)

Erdafitini
b IC50
(nM)

Referenc
e(s)

DMS-114
Lung

Cancer
27 - - - [1]

NCI-H1581
Lung

Cancer
<1000 - - - [1]

MFM-223
Breast

Cancer
<1000 - - - [1]

NCI-H716
Colorectal

Cancer
<1000 - - - [1]

RT-112
Bladder

Cancer
<1000 5 - 13.2 [1][10][16]

SNU-16
Gastric

Cancer
- - - - [3]

KATO III
Gastric

Cancer
- - 3 - [14]

RT-4
Bladder

Cancer
- 30 - - [10]

SW780
Bladder

Cancer
- 32 - - [10][17]

JMSU1
Bladder

Cancer
- 15 - - [10][17]

Note: A "-" indicates that data was not readily available in the searched literature for a direct

comparison in that specific cell line.

In Vivo Anti-tumor Efficacy in Xenograft Models
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Cancer
Model

Compound Dosing

Tumor
Growth
Inhibition
(T/C ratio)

Response
Reference(s
)

DMS-114

(Lung)
Rogaratinib

50 mg/kg,

BID
0.34

Marked

antitumor

efficacy

[1]

NCI-H716

(Colorectal)
Rogaratinib

35, 50, 65

mg/kg, BID

Dose-

dependent

Partial

Responses

(PR) at 50 &

65 mg/kg

[18]

C51 (Colon) Rogaratinib
50, 75 mg/kg,

QD

0.27 (at

50mg/kg)

Partial

Responses

(PR)

[1]

RT112

(Bladder)
Infigratinib

1-10 mg/kg,

QD

Dose-

dependent

Significant

reduction in

tumor volume

[19]

FGFR2-

fusion+

(Various)

Infigratinib Not specified -
Reduction in

tumor volume
[20]

FGFR-altered Pemigatinib Not specified -
Tumor growth

suppression
[12][13]

A549 (Lung) Erdafitinib 10 mg/kg/day -

Significant

inhibition of

tumor growth

[13][21]

JMSU1

(Bladder)
Erdafitinib Not specified -

Significantly

reduced

tumor growth

[22]

T/C ratio: Treatment group tumor volume / Control group tumor volume. A lower ratio indicates

greater efficacy.
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Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a common method for assessing the anti-proliferative activity of FGFR

inhibitors in cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

FGFR inhibitor (e.g., Rogaratinib) dissolved in DMSO

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

Cell Seeding:

Harvest and count cells using a hemocytometer.

Seed cells into opaque-walled 96-well plates at a density of 2,000-10,000 cells/well in 100

µL of complete culture medium. The optimal seeding density should be determined for

each cell line to ensure logarithmic growth during the assay.

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of the FGFR inhibitor in complete culture medium. A typical starting

concentration range is 0.1 nM to 10 µM.
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Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug

concentration) and a no-cell control (medium only).

Remove the existing medium from the wells and add 100 µL of the medium containing the

different concentrations of the inhibitor or vehicle control.

Incubation:

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

Luminescence Measurement:

Equilibrate the plate to room temperature for approximately 30 minutes.[6][21][22]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][22]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][21][22]

Measure luminescence using a plate reader.

Data Analysis:

Subtract the average luminescence of the no-cell control wells from all other readings.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to

determine the IC50 value using a non-linear regression analysis.

Tumor Xenograft Model in Nude Mice
This protocol outlines a general procedure for establishing and evaluating the in vivo efficacy of

FGFR inhibitors in a subcutaneous tumor xenograft model.

Materials:
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Cancer cell line of interest

Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Matrigel (optional)

FGFR inhibitor formulation for oral gavage or intraperitoneal injection

Vehicle control

Calipers

Procedure:

Cell Preparation:

Culture cancer cells in complete medium until they reach 70-80% confluency.

Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium

or PBS at a concentration of approximately 5 x 10^7 cells/mL. Cell viability should be

confirmed to be >90% by trypan blue exclusion.

Tumor Implantation:

Anesthetize the mice.

Inject 100 µL of the cell suspension (containing ~5 x 10^6 cells) subcutaneously into the

flank of each mouse.[9] For some cell lines, mixing the cell suspension 1:1 with Matrigel

can improve tumor take rate.[20]

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.
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Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.[19][20]

Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be

calculated using the formula: Volume = (width² x length) / 2.[1][19]

Drug Administration:

Administer the FGFR inhibitor or vehicle control to the respective groups according to the

planned dosing schedule (e.g., daily oral gavage).

Monitor the body weight of the mice as an indicator of toxicity.

Endpoint and Analysis:

Continue treatment for a predetermined period or until tumors in the control group reach a

maximum allowable size.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume.

Calculate the tumor growth inhibition (T/C ratio).

Tumor tissue can be further processed for pharmacodynamic biomarker analysis (e.g.,

Western blot for p-FGFR, p-ERK) or histological examination.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling pathway targeted by BAY1163877 and a

typical experimental workflow for preclinical evaluation.
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Caption: FGFR Signaling Pathway and Inhibition by BAY1163877.
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Caption: Experimental Workflow for Preclinical Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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